N-(4-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl}phenyl)acetamide
Description
“N-(4-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl}phenyl)acetamide” is a compound that falls under the category of 1,2,4-oxadiazole derivatives . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They are known for their unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been studied extensively . The yield of these compounds can be quite high, with some studies reporting yields of up to 80.80% . The synthesis process often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of one oxygen and two nitrogen atoms in a five-membered heterocyclic ring . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular and anti-inflammatory activities . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, some compounds have been reported to yield yellow crystals or powders . The melting point, infrared spectrum, nuclear magnetic resonance spectrum, and mass spectrum can also vary .
Future Directions
1,2,4-oxadiazole derivatives, including “N-(4-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl}phenyl)acetamide”, continue to be an area of interest for researchers due to their wide range of biological activities and potential applications . Future research may focus on further exploring the biological applications of these compounds, developing more efficient synthesis methods, and investigating their safety and toxicity profiles .
Properties
IUPAC Name |
N-[4-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15(26)22-18-11-9-16(10-12-18)14-25-13-5-8-19(25)21-23-20(24-27-21)17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-14H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGMMIWKRUBQIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC2C3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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